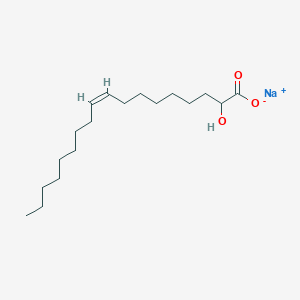
Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O)
描述
Faujasite is a crystalline microporous material belonging to the zeolite family. Its chemical formula is ((K_{0-1}Na_{0-1}Ca_{0-0.5}){3.2-3.8}(Al{3.2-3.8}Si_{8.2-8.8}O_{24})\cdot16H_2O). Faujasite is characterized by its tetrahedral framework structure, which encloses cavities occupied by cations and water molecules. This structure allows for cation exchange and reversible dehydration, making faujasite highly versatile in various applications .
作用机制
Faujasite is a type of zeolite, a class of aluminosilicate minerals with a unique porous structure. It is widely used in the chemical industry as a catalyst and sorbent . The mechanism of action of Faujasite involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Faujasite primarily targets various chemical reactions in the industry, acting as a catalyst to accelerate these reactions . It also targets specific molecules for adsorption due to its porous structure . In biomedical applications, Faujasite has been used as a delivery platform for bioactive ions to cells .
Mode of Action
Faujasite interacts with its targets through its unique porous structure. The zeolite framework of Faujasite contains micropores that can accommodate and interact with various molecules . In catalysis, Faujasite facilitates chemical reactions by providing a surface where reactant molecules can adsorb, react, and then desorb as product molecules . In biomedical applications, Faujasite can deliver bioactive ions to cells .
Biochemical Pathways
The biochemical pathways affected by Faujasite depend on its specific application. In catalysis, Faujasite can influence various chemical reaction pathways by lowering the activation energy of the reactions . In biomedical applications, the delivered bioactive ions can affect various cellular processes .
Pharmacokinetics
The porous structure of faujasite allows it to adsorb and release molecules, which could potentially influence its adme properties if used in biomedical applications .
Result of Action
The result of Faujasite’s action is the facilitation of chemical reactions in industrial applications, leading to increased reaction rates and efficiency . In biomedical applications, the delivery of bioactive ions to cells can influence cellular functions .
Action Environment
The action of Faujasite can be influenced by various environmental factors. For example, the stability of Faujasite in aqueous media can affect its performance as a catalyst or sorbent . In addition, the size and charge of the molecules interacting with Faujasite can influence its adsorption capacity .
准备方法
Synthetic Routes and Reaction Conditions: Faujasite is typically synthesized through hydrothermal crystallization of reactive alkali metal aluminosilicate gels or clear solutions at low temperatures (70–300°C) and pressure (autogenous) under alkaline conditions . The synthesis involves mixing sources of alumina, such as sodium aluminate, and silica, such as sodium silicate, in the presence of a structure-directing agent.
Industrial Production Methods: Industrial production of faujasite often involves the use of large-scale hydrothermal reactors where the reaction conditions are carefully controlled to ensure the formation of the desired zeolite structure. The process may include steps such as aging, crystallization, and post-synthetic modifications to enhance the properties of the zeolite .
化学反应分析
Types of Reactions: Faujasite undergoes various chemical reactions, including:
Ion Exchange: Faujasite can exchange its cations (e.g., Na(^+), K(^+), Ca(^{2+})) with other cations in solution.
Adsorption: It can adsorb molecules within its porous structure, making it useful as a molecular sieve.
Catalysis: Faujasite acts as a catalyst in reactions such as cracking, hydrocracking, and isomerization.
Common Reagents and Conditions:
Ion Exchange Reactions: Typically involve aqueous solutions of the desired cations at ambient temperatures.
Adsorption Reactions: Conducted under controlled pressure and temperature conditions to optimize adsorption capacity.
Catalytic Reactions: Often performed at elevated temperatures and pressures, with specific reagents depending on the reaction type.
Major Products:
Ion Exchange: Results in the formation of faujasite with different cation compositions.
Adsorption: Leads to the capture and separation of specific molecules.
Catalysis: Produces various hydrocarbons and other chemicals depending on the reaction.
科学研究应用
Faujasite has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and petrochemical processes.
Biology: Employed in the separation and purification of biomolecules.
Medicine: Investigated for drug delivery systems and as a component in medical devices.
Industry: Utilized in gas separation, water purification, and as an ion exchanger.
相似化合物的比较
Zeolite X: A low-silica variant of faujasite with a similar structure but different Si/Al ratio.
Zeolite Y: A high-silica variant with enhanced thermal stability and catalytic properties.
Ultrastable Zeolite Y (USY): A modified form of Zeolite Y with improved stability and performance in catalytic applications.
Uniqueness of Faujasite: Faujasite is unique due to its large pore volume, high cation exchange capacity, and excellent structural stability. These properties make it highly effective in applications requiring molecular sieving, catalysis, and ion exchange .
属性
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.H2O.O/c;;;;1-6(2)5-7(3)4;;/h;;;;;1H2;/q;;;;-2;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSUMTVMSWLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O].[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCaH2KNaO7Si2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12174-18-4, 12510-42-8 | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Phillipsite ((K0-1Na0-1Ca0-0.5)4-7(Al4-7Si9-12O32).12H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12174-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12510-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12173-28-3 | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12173-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


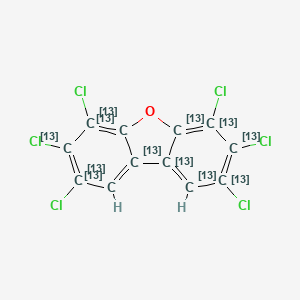
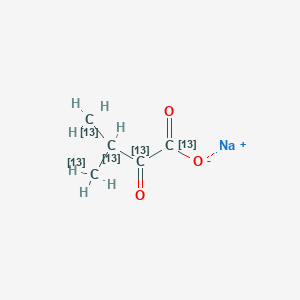

![Dicamba-[13C6]](/img/structure/B6594488.png)
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
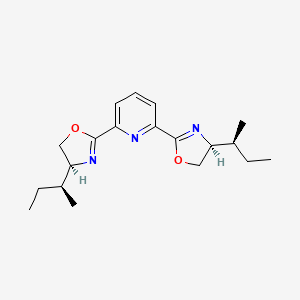
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
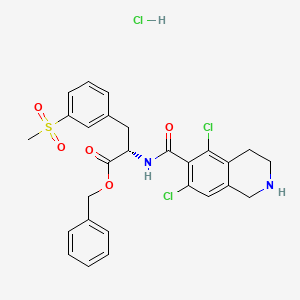

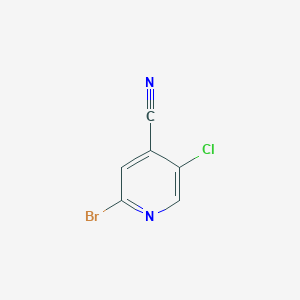
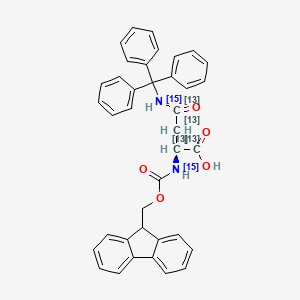
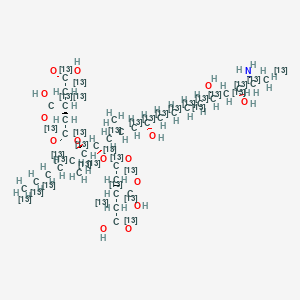
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
